4-Benzyloxy-2-methoxybenzaldehyde
Overview
Description
4-Benzyloxy-2-methoxybenzaldehyde, also known as this compound, is a useful research compound. Its molecular formula is C15H14O3 and its molecular weight is 242.27 g/mol. The purity is usually 95%.
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Scientific Research Applications
Application in Solid Phase Organic Synthesis
Secondary amide-based linkers derived from 4-hydroxybenzaldehyde and 2-methoxy-4-hydroxybenzaldehyde, which are structurally related to 4-Benzyloxy-2-methoxybenzaldehyde, have been shown to enhance solid-phase organic synthesis, providing high purity products (Swayze, 1997).
Ultrasound-Assisted Synthesis
The ultrasound-assisted synthesis of 4-benzyloxy-3-methoxybenzaldehyde, a close relative of the compound , demonstrates potential for efficient chemical synthesis in cavitation (Dubey & Gogate, 2014).
Anticancer Activity
Benzyloxybenzaldehyde derivatives, particularly a compound labeled as 29, have shown significant anticancer activity against HL-60 cells, suggesting potential pharmaceutical applications (Lin et al., 2005).
Aromatic and Medicinal Properties in Plants
Methoxybenzaldehydes, including variants of this compound, exhibit refreshing fragrances and medicinal properties, finding potential applications in the food, cosmetics, and pharmaceutical industries (Kundu & Mitra, 2016).
Pharmaceutical Potential from Plant Roots
The roots of certain plants contain methoxybenzaldehyde compounds, which are aromatic and could be useful for pharmaceutical applications (Nagarajan & Rao, 2003).
Larvicidal Activity
Some derivatives of this compound demonstrate larvicidal activity against Anopheles gambiae larvae, a mosquito species known for transmitting malaria (Mahanga et al., 2005).
Analysis of Schiff Bases
HPLC and UV methods are used to study synthesized Schiff bases from 4-hydroxy-3-methoxybenzaldehyde, a compound related to this compound, providing reliable analysis for these types of derivatives (Chigurupati et al., 2017).
High-Yield Synthesis
The synthesis of this compound from 3-methoxyphenol using a specific catalyst yielded a high product yield of 82.26% (Lu Yong-zhong, 2011).
Crystal Structure and Inhibitory Activity
4MBA, a derivative, shows a stable crystal structure and exhibits competitive inhibitory activity on Tyrosinase, which is relevant in controlling melanin and brown coloration in foods (Ghalla et al., 2018).
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and may be harmful if inhaled . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid contact with skin, eyes, or clothing .
Properties
IUPAC Name |
2-methoxy-4-phenylmethoxybenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-17-15-9-14(8-7-13(15)10-16)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZLNIOUBXRIFML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90401643 | |
Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
58026-14-5 | |
Record name | 4-Benzyloxy-2-methoxybenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90401643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the most efficient synthetic route for producing 4-benzyloxy-2-methoxybenzaldehyde according to the research?
A1: The research article describes a two-step synthesis of this compound starting from 3-methoxyphenol. [] The first step involves an O-alkylation reaction, and the second step utilizes a Vilsmeier-Hack (V-H) reaction. This synthetic route achieved a total yield of 82.26% for the target compound. []
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